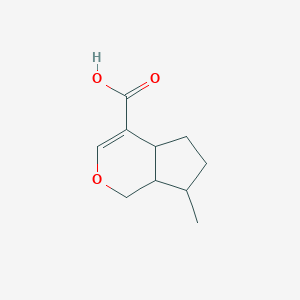

1,6,8-Trideoxyshanzhigenin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-6-2-3-7-8(6)4-13-5-9(7)10(11)12/h5-8H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACOJCUIVGRIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1COC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Characterization of 1,6,8-Trideoxyshanzhigenin: A Methodological Guide for Structural Elucidation

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, detailed experimental data for the specific compound 1,6,8-Trideoxyshanzhigenin is not extensively available in the public domain. This technical guide therefore provides a comprehensive methodological framework for its structural characterization, based on established analytical techniques for the broader class of iridoid natural products, to which it likely belongs. The data and protocols presented are representative examples derived from the analysis of structurally related compounds.

Introduction

This compound is identified by the CAS number 99173-00-9 and has the molecular formula C₁₀H₁₄O₃. Its systematic name is 1,4a,5,6,7,7a-Hexahydro-7-methylcyclopenta[c]pyran-4-carboxylic acid. Based on its nomenclature and skeletal framework, it is classified as a deoxygenated derivative of a shanzhigenin-type iridoid. Iridoids are a large class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and agrochemical industries.

This guide outlines a systematic approach to the isolation and complete structural elucidation of this compound, employing modern spectroscopic and spectrometric techniques.

Proposed Structure

The putative structure of this compound, based on its systematic name, is presented below. The primary objective of the characterization process is to confirm this structure and establish its stereochemistry.

Caption: Putative Structure of this compound

Experimental Protocols

A generalized workflow for the isolation and characterization of a novel iridoid like this compound from a natural source is presented below.

Caption: General Workflow for Iridoid Characterization

Isolation and Purification

-

Extraction: The dried and powdered plant material is extracted exhaustively with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The bioactive fraction (typically the ethyl acetate or n-butanol fraction for iridoids) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Size-Exclusion Chromatography: Further purification of the fractions is achieved using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other high molecular weight impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is performed on a preparative HPLC system with a C18 column, using a gradient of acetonitrile (B52724) and water as the mobile phase, to yield the pure compound.

Spectroscopic and Spectrometric Analysis

-

NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which provides valuable structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer to identify characteristic functional groups (e.g., hydroxyl, carbonyl, carbon-carbon double bonds).

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is recorded in methanol to identify any chromophores present in the molecule.

Data Presentation and Interpretation

Mass Spectrometry Data

The molecular formula of this compound is C₁₀H₁₄O₃, with a calculated molecular weight of 182.0943 g/mol .

| Ion | Calculated m/z | Observed m/z | Description |

| [M+H]⁺ | 183.1016 | To be determined | Protonated molecular ion |

| [M+Na]⁺ | 205.0835 | To be determined | Sodium adduct |

| [M-H]⁻ | 181.0870 | To be determined | Deprotonated molecular ion |

MS/MS Fragmentation: The fragmentation pattern of iridoids in MS/MS often involves characteristic neutral losses, such as H₂O and CO₂. For this compound, the loss of the carboxylic acid group (45 Da) would be a key diagnostic fragmentation.

NMR Spectroscopy Data

The following tables present the expected ¹H and ¹³C NMR chemical shifts for the core structure of this compound, based on data from structurally related iridoids.

Table 1: Expected ¹H NMR Data (in CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-1 | ~5.5-5.8 | d | ~6.0 |

| H-3 | ~7.2-7.4 | s | |

| H-4a | ~2.8-3.2 | m | |

| H-5α | ~1.8-2.0 | m | |

| H-5β | ~2.1-2.3 | m | |

| H-6 | Not present | ||

| H-7 | ~2.4-2.7 | m | |

| H-7a | ~2.0-2.3 | m | |

| H-8 | Not present | ||

| 7-CH₃ | ~1.1-1.3 | d | ~7.0 |

| 4-COOH | ~10-12 | br s |

Table 2: Expected ¹³C NMR Data (in CDCl₃)

| Position | δ (ppm) |

| C-1 | ~95-100 |

| C-3 | ~150-155 |

| C-4 | ~110-115 |

| C-4a | ~40-45 |

| C-5 | ~30-35 |

| C-6 | Not present |

| C-7 | ~35-40 |

| C-7a | ~45-50 |

| C-8 | Not present |

| 7-CH₃ | ~15-20 |

| 4-COOH | ~170-175 |

2D NMR Correlations:

-

COSY: Correlations between H-1/H-7a, H-7a/H-7, H-7/7-CH₃, H-7a/H-4a, and H-4a/H-5 would be expected, helping to establish the connectivity within the cyclopentane (B165970) ring.

-

HSQC: This experiment will correlate each proton signal to its directly attached carbon.

-

HMBC: Long-range correlations will be crucial for confirming the overall structure. Key expected correlations include:

-

H-1 to C-3, C-4a, and C-7a

-

H-3 to C-1, C-4, C-4a, and C-5

-

7-CH₃ to C-7 and C-7a

-

H-1 and H-3 to the carbonyl carbon of the carboxylic acid (C-4).

-

Caption: Logic Diagram for Structure Elucidation

Conclusion

The structural characterization of this compound requires a systematic application of modern analytical techniques. By following the outlined experimental protocols and carefully interpreting the resulting spectroscopic and spectrometric data, the definitive structure and stereochemistry of this novel iridoid can be established. This foundational chemical knowledge is a prerequisite for further investigation into its biological activities and potential applications in drug development.

Spectroscopic and Structural Analysis of Shanzhigenin Derivatives: A Technical Overview

Introduction

This technical guide provides an in-depth overview of the spectroscopic properties of shanzhigenin derivatives, with a primary focus on presenting available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Due to the absence of specific experimental data for 1,6,8-Trideoxyshanzhigenin in the scientific literature, this document presents a detailed analysis of the well-characterized parent compound, Shanzhiside Methyl Ester , as a representative analogue. The structural relationship and the hypothetical structure of this compound are discussed to provide a comprehensive context for researchers, scientists, and drug development professionals.

Structural Context: From Shanzhiside to this compound

Shanzhiside is a naturally occurring iridoid glycoside that can be isolated from various plants, including those from the Lamiaceae family.[1][2] The core structure consists of a cyclopentanopyran ring system. "Shanzhigenin" refers to the aglycone part of shanzhiside, where the glucose moiety at C-1 has been removed. The name "this compound" implies the removal of three hydroxyl (-OH) groups from the shanzhigenin core at positions 1, 6, and 8. The following diagram illustrates the structural relationship between these compounds.

Caption: Structural progression from Shanzhiside to the hypothetical this compound.

Spectroscopic Data of Shanzhiside Methyl Ester

As a close structural analogue, the spectroscopic data of Shanzhiside Methyl Ester provides valuable insight into the expected signals for the core iridoid structure. Shanzhiside methyl ester is a well-documented iridoid glycoside.[1][2]

2.1. NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for Shanzhiside Methyl Ester.

Table 1: ¹H and ¹³C NMR Data for Shanzhiside Methyl Ester

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |

| 1 | 97.9 | 4.75 (d, 7.9) |

| 3 | 142.0 | 7.49 (s) |

| 4 | 113.1 | |

| 5 | 39.5 | 2.85 (m) |

| 6 | 73.2 | 4.20 (dd, 6.0, 2.0) |

| 7 | 77.5 | |

| 8 | 85.9 | 2.05 (d, 10.0) |

| 9 | 50.8 | 2.75 (m) |

| 10 | 21.6 | 1.15 (s) |

| 11 (COOCH₃) | 168.5 | |

| 11 (OCH₃) | 51.6 | 3.75 (s) |

| 1' | 99.8 | 4.65 (d, 7.9) |

| 2' | 74.8 | 3.20 (m) |

| 3' | 77.9 | 3.38 (m) |

| 4' | 71.6 | 3.28 (m) |

| 5' | 78.3 | 3.35 (m) |

| 6' | 62.8 | 3.88 (dd, 12.0, 2.0), 3.68 (dd, 12.0, 5.5) |

Note: Data is compiled from representative literature values and may vary slightly based on solvent and experimental conditions.

2.2. Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

Table 2: Mass Spectrometry Data for Shanzhiside Methyl Ester

| Ionization Mode | Adduct | Observed m/z | Calculated m/z | Molecular Formula |

| ESI+ | [M+H]⁺ | 407.1548 | 407.1553 | C₁₇H₂₇O₁₁ |

| ESI+ | [M+Na]⁺ | 429.1367 | 429.1373 | C₁₇H₂₆O₁₁Na |

Note: ESI (Electrospray Ionization), m/z (mass-to-charge ratio).[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for iridoid glycosides like Shanzhiside Methyl Ester.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard workflow for NMR analysis of an iridoid glycoside is outlined below.

Caption: A generalized workflow for NMR-based structural elucidation of iridoid glycosides.

3.2. Mass Spectrometry (MS)

The protocol for mass spectrometry typically involves the following steps.

Caption: A typical workflow for obtaining and interpreting mass spectrometry data for natural products.

Conclusion

While direct spectroscopic data for this compound is not currently available in published literature, the comprehensive data presented for the closely related Shanzhiside Methyl Ester serves as a valuable reference. The provided NMR and MS data, along with generalized experimental protocols, offer a solid foundation for researchers working on the synthesis, characterization, and biological evaluation of novel shanzhigenin derivatives. The structural and procedural diagrams included in this guide are intended to facilitate a clearer understanding of the relationships and workflows involved in the spectroscopic analysis of this class of compounds.

References

The Untraveled Path: A Technical Guide to the Hypothetical Biosynthesis of Shanzhigenin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, the complete biosynthetic pathway of shanzhigenin and its derivatives has not been fully elucidated in published scientific literature. The following guide presents a scientifically plausible, hypothetical pathway based on the well-established principles of triterpenoid (B12794562) saponin (B1150181) biosynthesis in plants. The enzymes and intermediates described are putative and await experimental verification. This document is intended to serve as a foundational resource to guide future research in this area.

Introduction

Shanzhigenin derivatives, a class of triterpenoid saponins (B1172615), have garnered interest for their potential pharmacological activities. Understanding their biosynthesis is crucial for developing biotechnological production platforms and for enabling metabolic engineering efforts to enhance yields or generate novel derivatives. This guide outlines a hypothetical biosynthetic pathway, provides detailed experimental protocols for pathway elucidation, and presents conceptual quantitative data to serve as a framework for future research.

Triterpenoid saponin biosynthesis is a multi-step process that can be broadly divided into three stages:

-

Cyclization: The linear precursor, 2,3-oxidosqualene (B107256), is cyclized to form a specific triterpene skeleton.

-

Oxidation: The triterpene scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s).

-

Glycosylation: Sugar moieties are attached to the oxidized aglycone (sapogenin) by UDP-dependent glycosyltransferases (UGTs), leading to the vast diversity of saponin structures.[1][2][3]

Hypothetical Biosynthesis Pathway of Shanzhigenin Derivatives

The proposed pathway begins with the cyclization of 2,3-oxidosqualene, likely into a pentacyclic triterpene scaffold such as β-amyrin, which is common in saponin biosynthesis.[2][4] This scaffold would then undergo a series of regio- and stereospecific hydroxylations and other modifications catalyzed by P450s to form the shanzhigenin aglycone. Finally, a cascade of glycosylations at different positions on the aglycone by various UGTs would produce the array of shanzhigenin derivatives.[1][5]

Figure 1: A hypothetical biosynthetic pathway for shanzhigenin derivatives.

Quantitative Data Summary

While no specific quantitative data for shanzhigenin biosynthesis is available, the following tables illustrate how such data would be presented. These are conceptual and for illustrative purposes only.

Table 1: Hypothetical Kinetic Parameters of Putative Shanzhigenin Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Putative OSC | 2,3-Oxidosqualene | 15 | 0.5 | 3.3 x 104 |

| Putative P450-1 | β-amyrin | 25 | 0.1 | 4.0 x 103 |

| Putative P450-2 | Intermediate 1 | 30 | 0.08 | 2.7 x 103 |

| Putative UGT-1 | Shanzhigenin Aglycone | 50 | 1.2 | 2.4 x 104 |

| Putative UGT-2 | Shanzhigenin Monoglycoside | 40 | 1.5 | 3.8 x 104 |

Table 2: Illustrative Metabolite Concentrations in a Shanzhigenin-Producing Plant Tissue

| Metabolite | Concentration (µg/g fresh weight) |

| 2,3-Oxidosqualene | 5.2 ± 0.8 |

| β-amyrin | 25.6 ± 3.1 |

| Shanzhigenin Aglycone | 12.3 ± 1.5 |

| Shanzhigenin Monoglycoside | 88.9 ± 9.7 |

| Shanzhigenin Diglycoside | 152.4 ± 15.1 |

Detailed Experimental Protocols

The elucidation of the shanzhigenin biosynthetic pathway would require a combination of transcriptomics, heterologous expression, and in vitro enzymatic assays.

Transcriptome Analysis and Candidate Gene Identification

This workflow outlines the process of identifying candidate genes for shanzhigenin biosynthesis from a plant known to produce these compounds.

Figure 2: Workflow for identifying candidate biosynthetic genes.

Functional Characterization of a Candidate Triterpene Synthase (Oxidosqualene Cyclase)

Objective: To determine if a candidate OSC gene product can cyclize 2,3-oxidosqualene to the predicted triterpene scaffold.

Methodology:

-

Gene Cloning and Heterologous Expression:

-

The full-length open reading frame of the candidate OSC is amplified from cDNA and cloned into a yeast expression vector (e.g., pYES-DEST52).

-

The construct is transformed into a lanosterol (B1674476) synthase-deficient yeast strain (e.g., GIL77), which is unable to produce its own sterols from 2,3-oxidosqualene.

-

-

Yeast Culture and Induction:

-

The transformed yeast is grown in a selective medium containing ergosterol (B1671047) to support growth.

-

Gene expression is induced by transferring the culture to a medium containing galactose.

-

-

Metabolite Extraction:

-

After a period of induction, yeast cells are harvested and saponified with alcoholic potassium hydroxide.

-

The non-saponifiable fraction is extracted with an organic solvent like n-hexane.

-

-

Analysis by GC-MS:

-

The extracted metabolites are derivatized (e.g., silylated) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

The mass spectrum of the product is compared to that of authentic standards (e.g., β-amyrin) to confirm its identity.

-

Functional Characterization of a Candidate Cytochrome P450

Objective: To determine if a candidate P450 can oxidize the triterpene scaffold produced by the OSC.

Methodology:

-

Microsomal Expression in Yeast:

-

The candidate P450 gene is co-expressed with a cytochrome P450 reductase (CPR) in yeast (e.g., Saccharomyces cerevisiae strain WAT11).

-

Microsomes are isolated from the yeast culture by differential centrifugation.

-

-

In Vitro Enzyme Assay:

-

The reaction mixture contains:

-

Isolated microsomes (containing the P450 and CPR)

-

The triterpene substrate (e.g., β-amyrin) dissolved in a detergent like Triton X-100

-

An NADPH-regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

-

The reaction is initiated by adding the NADPH-regenerating system and incubated at a controlled temperature (e.g., 30°C).

-

-

Product Extraction and Analysis:

-

The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate) and the products are extracted.

-

The extracted products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify oxidized derivatives of the substrate. Further structural elucidation may require Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Functional Characterization of a Candidate UDP-Glycosyltransferase

Objective: To determine if a candidate UGT can glycosylate the shanzhigenin aglycone or its intermediates.

Methodology:

-

Recombinant Protein Expression and Purification:

-

The candidate UGT gene is cloned into an E. coli expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His-tag).

-

The protein is expressed in E. coli and purified using affinity chromatography.

-

-

In Vitro Enzyme Assay:

-

The reaction mixture contains:

-

Purified recombinant UGT

-

The acceptor substrate (e.g., shanzhigenin aglycone)

-

The sugar donor (e.g., UDP-glucose, UDP-glucuronic acid)

-

Buffer (e.g., Tris-HCl, pH 7.5) containing a reducing agent like β-mercaptoethanol.

-

-

The reaction is incubated at a controlled temperature (e.g., 37°C).

-

-

Product Analysis:

-

The reaction is stopped, and the products are analyzed by High-Performance Liquid Chromatography (HPLC) or LC-MS.

-

The formation of a new peak with a mass corresponding to the addition of a sugar moiety to the substrate confirms the UGT activity.

-

Figure 3: General workflows for characterizing candidate biosynthetic enzymes.

Conclusion and Future Outlook

The elucidation of the shanzhigenin biosynthetic pathway is a promising area of research with implications for drug development and biotechnology. While the specific enzymes remain to be discovered, the general framework for triterpenoid saponin biosynthesis provides a clear roadmap for their identification and characterization. The application of transcriptomics, combined with heterologous expression and in vitro enzyme assays, will be instrumental in piecing together this molecular puzzle. Once the pathway is fully understood, metabolic engineering strategies in microbial or plant chassis could be employed for the sustainable and scalable production of shanzhigenin derivatives. This would not only secure a stable supply of these potentially valuable compounds but also open the door to the combinatorial biosynthesis of novel derivatives with enhanced therapeutic properties.

References

- 1. [PDF] P450s and UGTs: Key Players in the Structural Diversity of Triterpenoid Saponins | Semantic Scholar [semanticscholar.org]

- 2. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Plant triterpenoid saponins: biosynthesis, in vitro production, and pharmacological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P450s and UGTs: Key Players in the Structural Diversity of Triterpenoid Saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Novel Iridoid Glycosides for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoid glycosides are a diverse class of monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, anti-cancer, and anti-angiogenic effects. The constant discovery of novel iridoid glycosides with unique structural features and potent pharmacological activities makes them a compelling area of research for the development of new therapeutic agents. This technical guide provides an in-depth overview of the natural sources of recently discovered iridoid glycosides, detailed experimental protocols for their isolation and characterization, and an exploration of their mechanisms of action through key signaling pathways.

Natural Sources of Novel Iridoid Glycosides

A variety of plant families are rich sources of novel iridoid glycosides. Recent research has highlighted several families as being particularly fruitful for the discovery of new compounds. These include the Rubiaceae, Cornaceae, Gentianaceae, Lamiaceae, and Plantaginaceae families.

Prominent Plant Families and Genera

-

Rubiaceae (Coffee, Madder, and Bedstraw family): This family is a well-known source of diverse iridoids. Recent phytochemical investigations of the genus Hedyotis have led to the isolation of new iridoid glucosides, such as teneosides from Hedyotis tenelliflora. The genus Paederia has also yielded novel sulfur-containing iridoid glycosides.

-

Cornaceae (Dogwood family): The genus Cornus is a rich source of iridoid glycosides with neuroprotective and anti-inflammatory properties. Recent studies on the fruits of Cornus officinalis have led to the discovery of new iridoids, including cornusfurals A–C.

-

Gentianaceae (Gentian family): This family is characterized by the presence of bitter secoiridoid glycosides. The genus Gentiana continues to be a prolific source of new compounds, with recent discoveries of olivierisecosides A-M from Gentiana olivieri.

-

Lamiaceae (Mint family): A large and chemically diverse family, the Lamiaceae are known to produce a wide array of iridoids.

-

Plantaginaceae (Plantain family): This family is a significant source of iridoid glycosides, with many new compounds being isolated from various genera.

Quantitative Data of Novel Iridoid Glycosides

The concentration of novel iridoid glycosides can vary significantly depending on the plant species, the part of the plant used, geographical location, and extraction method. The following tables summarize available quantitative data for some recently discovered iridoid glycosides.

| Novel Iridoid Glycoside | Plant Source | Plant Part | Yield/Concentration | Reference |

| Patriniscabiosides A & B | Patrinia scabiosifolia | Whole plant | Not specified in abstract | [1] |

| Cornusfurals A, B, & C | Cornus officinalis | Fruits | Not specified in abstract | [2] |

| Olivierisecosides A-M | Gentiana olivieri | Whole plant | Not specified in abstract | [3][4] |

| Teneosides | Hedyotis tenelliflora | Leaves and Roots | Not specified in abstract |

Note: Specific yield data for many novel compounds are often not explicitly stated in initial discovery papers or abstracts. The provided references should be consulted for more detailed information.

Experimental Protocols

The isolation and characterization of novel iridoid glycosides require a combination of chromatographic and spectroscopic techniques.

General Extraction and Isolation Workflow

A general workflow for the extraction and isolation of iridoid glycosides from plant material is depicted below.

Caption: General workflow for iridoid glycoside extraction and isolation.

Detailed Methodologies

1. Extraction of Patriniscabiosides from Patrinia scabiosifolia [1]

-

Plant Material: Air-dried whole plants of P. scabiosifolia (20 kg) were used.

-

Extraction: The plant material was extracted three times with 95% ethanol under reflux for three hours each time. The solvent was evaporated under reduced pressure to yield a crude residue (3650 g).

-

Soxhlet Extraction: A portion of the residue (2100 g) was sequentially extracted using a Soxhlet apparatus with petroleum ether, dichloromethane, ethyl acetate, and methanol (B129727).

-

Isolation: The resulting extracts were subjected to multiple steps of column chromatography (silica gel, MCI gel, Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to yield the pure compounds, patriniscabiosides A and B.[1]

2. UPLC-MS/MS for Quantitative Analysis of Iridoid Glycosides [5][6][7]

-

Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) is commonly used for sensitive and selective quantification.

-

Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm) is typically employed.[5]

-

Mobile Phase: A gradient elution with two mobile phases is common:

-

Flow Rate: A typical flow rate is 0.3 mL/min.[5]

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for iridoid glycosides.[5]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification of specific compounds.

3. Structure Elucidation by NMR Spectroscopy

The structural elucidation of novel iridoid glycosides relies heavily on one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Solvents: Deuterated methanol (CD3OD) and deuterated chloroform (B151607) (CDCl3) are common solvents for NMR analysis of iridoid glycosides.[8][9]

-

1D NMR: 1H and 13C NMR spectra provide initial information about the proton and carbon environments in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, which is crucial for establishing the connectivity of protons within the iridoid skeleton and the sugar moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (C-H).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for connecting different structural fragments and determining the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule.

-

Signaling Pathways Modulated by Novel Iridoid Glycosides

Many novel iridoid glycosides exert their biological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

Chronic inflammation is implicated in a wide range of diseases. Many iridoid glycosides exhibit potent anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by novel iridoid glycosides.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key MAPK families include ERK, JNK, and p38.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. seco-iridoid glycosides and flavonoid glycosides from the Gentiana olivieri Griseb and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Simultaneous Determination of Thirteen Iridoid Glycosides in Crude and Processed Fructus Corni from Different Areas by UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-depth Technical Guide on the Preliminary Bioactivity Screening of 1,6,8-Trideoxyshanzhigenin: A Data-Deficient Compound

Researchers, scientists, and drug development professionals are advised that a comprehensive search for preliminary bioactivity data on the iridoid 1,6,8-Trideoxyshanzhigenin has yielded no specific experimental results. While the compound is documented and available for purchase, public domain literature and databases do not currently contain information regarding its biological activity, mechanism of action, or associated experimental protocols.

This compound is classified as an iridoid, a class of secondary metabolites found in a wide variety of plants. It is known to be isolated from Gardenia jasminoides[1]. Its chemical identity is confirmed with a registered CAS number of 99173-00-9. The compound is listed in the catalogs of several chemical suppliers.

Despite the availability of the physical compound, a thorough review of scientific literature and chemical databases reveals a significant gap in the understanding of its pharmacological properties. No studies detailing its preliminary bioactivity screening, such as antimicrobial, anticancer, anti-inflammatory, or other assays, were found. Consequently, there is no quantitative data to present in tabular form, nor are there established experimental protocols or known signaling pathways to visualize.

The absence of this foundational data precludes the creation of an in-depth technical guide as requested. For researchers interested in the potential therapeutic applications of this compound, this represents an unexplored area of natural product chemistry and pharmacology. The initial steps for investigating this compound would involve a series of in vitro bioactivity screens against various cell lines and microbial strains to identify any potential biological effects. Subsequent studies would be required to elucidate its mechanism of action and to determine its safety and efficacy profiles.

It is recommended that any future research on this compound be published in peer-reviewed journals to contribute to the collective scientific knowledge and to enable further drug discovery and development efforts based on this natural product.

References

In Silico Prediction of 1,6,8-Trideoxyshanzhigenin Bioactivity: A Technical Guide

Introduction

1,6,8-Trideoxyshanzhigenin is an iridoid compound, a class of natural products known for a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] The exploration of novel iridoids like this compound for therapeutic potential is a promising area of drug discovery. However, traditional experimental screening is often a time-consuming and expensive process.[4][5] In silico, or computational, methods provide a powerful alternative for the initial stages of investigation, enabling rapid prediction of a compound's bioactivity and potential molecular targets, thereby guiding further experimental validation.[6][7]

This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of the novel compound this compound. It is designed for researchers, scientists, and drug development professionals, providing detailed methodologies and data presentation formats to facilitate the computational assessment of this and other novel chemical entities.

Proposed In Silico Workflow for Bioactivity Prediction

The computational analysis of a novel compound like this compound can be systematically approached through a multi-step workflow. This process begins with the acquisition and preparation of the molecule's structure and progresses through the prediction of its pharmacokinetic properties, biological activities, and interactions with specific protein targets.

References

- 1. mdpi.com [mdpi.com]

- 2. In silico Analysis of Natural Iridoids as Primary Amoebic Meningoencephalitis Inhibitors: Molecular Docking, MD Simulation, MMPBSA, and DFT Analyses | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

No Published Total Synthesis of 1,6,8-Trideoxyshanzhigenin Found

Despite a comprehensive search of available scientific literature, a specific total synthesis for 1,6,8-Trideoxyshanzhigenin has not been publicly reported.

For researchers, scientists, and drug development professionals interested in this molecule, this indicates that a de novo synthetic route has yet to be published in peer-reviewed journals. The current body of scientific literature does not contain detailed experimental protocols, quantitative data, or established signaling pathways directly related to the total synthesis of this compound.

This presents a unique research opportunity for synthetic chemists. The development of a successful total synthesis would be a significant contribution to the field of natural product chemistry and could enable further investigation into the biological activities and therapeutic potential of this compound and its analogues.

Researchers interested in pursuing the synthesis of this compound would need to design a novel synthetic strategy. This would involve:

-

Retrosynthetic Analysis: Devising a logical disconnection approach to break down the target molecule into simpler, commercially available starting materials.

-

Methodology Development: Investigating and optimizing key chemical reactions and transformations required to construct the carbon skeleton and install the necessary functional groups with the correct stereochemistry.

-

Characterization: Utilizing various spectroscopic and analytical techniques (e.g., NMR, mass spectrometry, X-ray crystallography) to confirm the structure and purity of all intermediates and the final product.

Given the lack of a published precedent, any effort to synthesize this compound would be considered cutting-edge research. The challenges would lie in the strategic planning of the synthetic route and the execution of potentially complex chemical steps. The successful completion of such a project would undoubtedly be a notable achievement in the field of organic synthesis.

Application Notes & Protocols for the Quantification of 1,6,8-Trideoxyshanzhigenin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,6,8-Trideoxyshanzhigenin belongs to the iridoid glycoside family, a class of monoterpenoids widely distributed in the plant kingdom.[1] Iridoids exhibit a broad spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and hepatoprotective effects.[1] Accurate and precise quantification of these compounds is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug discovery and development. This document provides detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific methods for this compound are not extensively documented, the following protocols are based on established analytical techniques for iridoid glycosides.[1][2]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in plant extracts and other matrices where the concentration is relatively high and the matrix is not overly complex.

1.1. Experimental Protocol

1.1.1. Sample Preparation (from Plant Material)

-

Drying and Grinding: Air-dry the plant material (e.g., leaves, roots) at room temperature to a constant weight. Grind the dried material into a coarse powder.

-

Extraction:

-

Accurately weigh a known amount of the powdered plant material (e.g., 1.0 g).

-

Macerate the powder with 70% ethanol (B145695) at a 1:8 (w/v) ratio for 24 hours at room temperature.[3]

-

Filter the extract through a suitable filter paper.

-

Repeat the extraction of the residue with a fresh 1:6 (w/v) ratio of 70% ethanol for 12 hours.[3]

-

Combine the filtrates from both extractions.

-

-

Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator to yield a crude extract.

-

Sample Solution Preparation: Accurately weigh the dried extract and dissolve it in methanol (B129727) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

1.1.2. Chromatographic Conditions

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).[3]

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

-

Mobile Phase: A gradient of methanol (A) and water (B). A typical gradient might be:

-

0-20 min: 20-80% A

-

20-25 min: 80% A

-

25-30 min: 80-20% A

-

30-35 min: 20% A

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Iridoid glycosides are often detected around 240-254 nm.[3][4] The optimal wavelength for this compound should be determined by acquiring a UV spectrum.

-

Injection Volume: 10-20 µL.

1.2. Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 1 - 500 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying this compound in complex biological matrices like plasma, urine, and tissue homogenates.[5][6]

2.1. Experimental Protocol

2.1.1. Sample Preparation (from Biological Fluids)

-

Protein Precipitation:

-

To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2.1.2. LC-MS/MS Conditions

-

Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[5]

-

Column: A sub-2-µm particle column for faster analysis (e.g., C18, 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.[6]

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

A suitable gradient will need to be developed to ensure adequate separation.

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Ionization Source: Electrospray Ionization (ESI), likely in positive or negative ion mode. The specific mode should be determined by infusing a standard solution of this compound. For many iridoid glycosides, [M+H]+, [M+NH4]+, or [M-H]- ions are observed.[4][7]

-

Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion pairs for this compound and the internal standard must be optimized.

2.2. Data Presentation

Table 2: LC-MS/MS Method Validation Parameters for Plasma (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra-day Precision (RSD%) | < 5% |

| Inter-day Precision (RSD%) | < 8% |

| Accuracy (Recovery %) | 90 - 110% |

| Matrix Effect | 88 - 105% |

Visualizations

Caption: General workflow for the quantification of this compound.

Caption: Logical relationship of analytical methods and applications.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Structural characterization and identification of iridoid glycosides, saponins, phenolic acids and flavonoids in Flos Lonicerae Japonicae by a fast liquid chromatography method with diode-array detection and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct analysis in real time ionization/quadrupole time-of-flight tandem mass spectrometry for rapid identification of iridoid glycosides and caffeoylquinic acids in Re Du Ning Injections - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Note: HPLC-MS Analysis of 1,6,8-Trideoxyshanzhigenin

Abstract

This application note presents a detailed protocol for the identification and quantification of 1,6,8-Trideoxyshanzhigenin, a putative iridoid derivative, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). While specific literature on this compound is not currently available, this protocol has been developed based on established methodologies for the analysis of structurally related iridoid compounds, such as genipin (B1671432), commonly found in medicinal plants like Gardenia jasminoides. This document is intended for researchers, scientists, and drug development professionals engaged in natural product analysis, pharmacokinetics, and metabolomics. The provided methodologies, including sample preparation, chromatographic separation, and mass spectrometric detection, offer a robust starting point for the analysis of this and other similar novel compounds.

Introduction

Iridoids are a class of monoterpenoids that exhibit a wide range of biological activities and are of significant interest in pharmaceutical research. This compound is a hypothetical derivative of shanzhigenin, a compound class associated with the fruits of Gardenia jasminoides (Zhi Zi in Traditional Chinese Medicine). It is postulated that this compound may be a metabolite of more complex iridoid glycosides like geniposide (B1671433), formed through enzymatic or microbial transformation in biological systems. The analysis of such novel metabolites is crucial for understanding the therapeutic mechanisms and metabolic fate of herbal medicines.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the separation, identification, and quantification of complex mixtures of natural products.[1][2] Its high sensitivity and selectivity make it the ideal choice for analyzing trace-level metabolites in complex biological matrices.[3] This application note provides a comprehensive, albeit theoretical, HPLC-MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation

The following protocol describes the extraction of this compound from a biological matrix (e.g., plasma or tissue homogenate).

-

Materials:

-

Biological sample (e.g., 100 µL of rat plasma)

-

Internal Standard (IS) solution (e.g., Genipin at 100 ng/mL in methanol)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Protein precipitation solvent (Acetonitrile with 0.1% formic acid)

-

Centrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm, PTFE)

-

-

Procedure:

-

To 100 µL of the plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution.

-

Add 400 µL of cold protein precipitation solvent (Acetonitrile with 0.1% formic acid) to the sample.

-

Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-MS analysis.

-

HPLC-MS Instrumentation and Conditions

-

Instrumentation:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[4]

-

Gradient Program:

Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive and Negative. Given the structure of related iridoids, both modes should be evaluated for optimal sensitivity.[5][7][8]

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Full Scan MS/MS for identification.[9]

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

Data Presentation

The following tables represent the type of quantitative data that would be generated during method validation for the analysis of this compound.

Table 1: Hypothetical MRM Transitions and Retention Times

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| This compound | [To be determined] | [To be determined] | ~ 4.5 |

| Internal Standard (Genipin) | 227.1 | 123.1 | ~ 3.8 |

Table 2: Hypothetical Method Validation Parameters

| Parameter | This compound |

| Linearity Range (ng/mL) | 1 - 1000 |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ (ng/mL) | 1 |

| Accuracy (%) | 85 - 115 |

| Precision (RSD %) | < 15 |

| Recovery (%) | > 80 |

Mandatory Visualizations

Caption: Experimental Workflow for HPLC-MS Analysis.

Caption: Hypothetical Metabolic Pathway of this compound.

Discussion

The successful analysis of novel, uncharacterized compounds like this compound relies heavily on foundational knowledge of similar chemical classes. The fragmentation patterns of iridoid glycosides typically involve the loss of sugar moieties, water, and CO2, which can be diagnostic in structural elucidation.[5][7][8] For the aglycone, fragmentation of the iridoid skeleton provides further structural information.[10] The proposed HPLC method utilizes a C18 column with a water/acetonitrile mobile phase containing formic acid, a common and effective system for the separation of iridoids.[4]

For quantification, a stable isotope-labeled internal standard would be ideal. In its absence, a structurally similar compound like genipin can be used, provided that its chromatographic behavior and ionization efficiency are well-characterized and shown to be consistent.[3] Method validation should be performed according to established guidelines to ensure the reliability of the quantitative data.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC-MS analysis of the putative iridoid, this compound. While based on established methods for related compounds, this protocol serves as a valuable starting point for researchers. The successful implementation of this method will enable the accurate quantification and identification of this and other novel iridoids, contributing to a deeper understanding of their roles in pharmacology and metabolomics. Further optimization of the chromatographic and mass spectrometric parameters may be necessary depending on the specific matrix and instrumentation used.

References

- 1. researchgate.net [researchgate.net]

- 2. A sensitive LC-MS/MS method for simultaneous quantification of geniposide and its active metabolite genipin in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC-MS/MS method to determine genipin in rat plasma after hydrolysis with sulfatase and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of bioactive compounds in Gardenia jasminoides from different regions by UFLC/QTRAP-MS and PCA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragmentation patterns study of iridoid glycosides in Fructus Gardeniae by HPLC-Q/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of bioactive compounds in Gardenia jasminoides from different regions by UFLC/QTRAP-MS and PCA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comprehensive Metabolite Identification of Genipin in Rats Using Ultra-High-Performance Liquid Chromatography Coupled with High Resolution Mass Spectrometry | MDPI [mdpi.com]

Application Notes and Protocols for Geniposide as a Molecular Probe

A Note to the Researcher: Initial searches for "1,6,8-Trideoxyshanzhigenin" did not yield specific information for a compound with this exact name, suggesting it may be a novel or less-documented molecule. Therefore, this document provides comprehensive application notes and protocols for Geniposide , a well-characterized iridoid glycoside that serves as an excellent representative molecular probe for studying inflammatory and neuroprotective signaling pathways. Geniposide's mechanisms of action are relevant to the likely interests of researchers investigating compounds with similar structures.

Introduction

Geniposide is a bioactive iridoid glycoside isolated from the fruits of Gardenia jasminoides. It has garnered significant attention in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, neuroprotective, anti-diabetic, and hepatoprotective effects.[1][2] As a molecular probe, Geniposide is particularly valuable for dissecting cellular signaling cascades involved in inflammation and neuronal cell survival. Its primary mechanism of action involves the modulation of key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[3][4][5]

Mechanism of Action

Geniposide exerts its effects by targeting multiple components of intracellular signaling pathways. In the context of inflammation, it has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[5][6] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[5][6]

Furthermore, Geniposide modulates the MAPK pathway by inhibiting the phosphorylation of key kinases such as p38, Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[4][5] The MAPK pathway is a critical regulator of cellular processes including inflammation, proliferation, and apoptosis. By attenuating its activation, Geniposide can effectively reduce the inflammatory response.

Geniposide has also been reported to influence other signaling pathways, including the RhoA/p38MAPK/NF-κB/F-actin pathway, which is involved in cell permeability and migration, and the PI3K/Akt pathway, a key regulator of cell survival and apoptosis.[3][7]

Data Presentation

The following tables summarize the quantitative data for Geniposide's activity as a molecular probe, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Geniposide

| Assay Type | Cell Line | Treatment Conditions | Target/Effect Measured | IC50/Effective Concentration | Reference(s) |

| Cytokine Inhibition | RAW 264.7 macrophages | LPS-stimulated | IL-6 | 1454 µM | [7] |

| Cytokine Inhibition | RAW 264.7 macrophages | LPS-stimulated | TNF-α | 310.3 µM | [7] |

| Cytokine Inhibition | RAW 264.7 macrophages | LPS-stimulated | G-CSF | 1289 µM | [7] |

| Cytokine Inhibition | RAW 264.7 macrophages | LPS-stimulated | GM-CSF | 65.55 µM | [7] |

| Cytokine Inhibition | RAW 264.7 macrophages | LPS-stimulated | IP-10 | 128.6 µM | [7] |

| Cytokine Inhibition | RAW 264.7 macrophages | LPS-stimulated | MCP-1 | 91.08 µM | [7] |

| Cytokine Inhibition | RAW 264.7 macrophages | LPS-stimulated | MIP-1α | 846.2 µM | [7] |

| Cytokine Inhibition | RAW 264.7 macrophages | LPS-stimulated | MIP-1β | 1949 µM | [7] |

| Cell Proliferation | Fibroblast-Like Synoviocytes (FLS) | LPS-stimulated | Inhibition of proliferation | 25, 50, 100 µg/mL | |

| Cell Permeability | Fibroblast-Like Synoviocytes (FLS) | LPS-stimulated | Inhibition of hyperpermeability | 25, 50, 100 µg/mL | [3] |

| NF-κB Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | High glucose-induced | Inhibition of NF-κB p65 nuclear translocation | 5, 10, 20 µg/mL |

Table 2: Molecular Docking and Binding Affinity of Geniposide

| Target Protein | Binding Energy (kcal/mol) | Reference(s) |

| Epidermal Growth Factor Receptor (EGFR) | -8.1 | [8] |

| AKT1 | -6.8 | [8] |

| Leukotriene A4 Hydrolase (LTA4H) | > -7.0 (strong binding) | [9] |

| Aryl Hydrocarbon Receptor (AHR) | Not specified, but shown to bind | [10] |

Experimental Protocols

Here are detailed methodologies for key experiments utilizing Geniposide as a molecular probe.

This protocol is used to assess the cytotoxic effects of Geniposide or its effect on cell proliferation.

-

Materials:

-

96-well cell culture plates

-

Cells of interest (e.g., RAW 264.7 macrophages, Fibroblast-Like Synoviocytes)

-

Complete cell culture medium

-

Geniposide stock solution (in DMSO or culture medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Geniposide in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the Geniposide dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Geniposide concentration) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

This protocol is for quantifying the effect of Geniposide on the secretion of pro-inflammatory cytokines.

-

Materials:

-

24- or 48-well cell culture plates

-

Cells of interest (e.g., macrophages, endothelial cells)

-

Complete cell culture medium

-

Geniposide stock solution

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

Commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 24- or 48-well plate and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of Geniposide for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for a specified time (e.g., 24 hours). Include appropriate controls (no treatment, vehicle control, LPS only).

-

After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the collected supernatants and standards to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of the cytokine in each sample by comparing the absorbance to the standard curve.

-

This protocol is used to investigate the effect of Geniposide on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and MAPK.

-

Materials:

-

6-well or 10 cm cell culture dishes

-

Cells of interest

-

Geniposide stock solution

-

Inflammatory stimulus (e.g., LPS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Culture cells to 80-90% confluency in 6-well plates or 10 cm dishes.

-

Pre-treat with Geniposide for 1-2 hours, followed by stimulation with an inflammatory agent for a short duration (e.g., 15-60 minutes for phosphorylation events).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the lysates and centrifuge to pellet cellular debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

-

Visualizations

The following diagrams illustrate the key signaling pathways modulated by Geniposide and a typical experimental workflow for its investigation.

Caption: Geniposide inhibits the NF-κB signaling pathway.

Caption: Geniposide modulates the MAPK signaling pathway.

Caption: Experimental workflow for studying Geniposide.

References

- 1. bowdish.ca [bowdish.ca]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway [frontiersin.org]

- 5. Geniposide plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Geniposide ameliorates TNBS-induced experimental colitis in rats via reducing inflammatory cytokine release and restoring impaired intestinal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alleviative Effect of Geniposide on Lipopolysaccharide-Stimulated Macrophages via Calcium Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Baicalin and Geniposide Inhibit Polarization and Inflammatory Injury of OGD/R-Treated Microglia by Suppressing the 5-LOX/LTB4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Isolation of Iridoids from Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoids are a large class of monoterpenoid secondary metabolites found in a wide variety of medicinal plants. They exhibit a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and anti-cancer effects. The isolation and purification of iridoids are crucial steps for their structural elucidation, pharmacological evaluation, and development as potential therapeutic agents. Due to their often glycosylated nature, iridoids are typically polar compounds, which dictates the strategies for their extraction and purification.

These application notes provide a comprehensive overview of the protocols and methodologies for the successful isolation of iridoids from plant matrices, tailored for researchers in natural product chemistry and drug development.

General Workflow for Iridoid Isolation

The isolation of iridoids is a multi-step process that begins with the extraction from the plant material, followed by several stages of purification to isolate the compounds of interest with high purity. The general workflow involves sample preparation, extraction, fractionation, and final purification using various chromatographic techniques.

Caption: General workflow for the isolation of iridoids from medicinal plants.

Experimental Protocols

Plant Material Preparation and Extraction

The initial step involves the extraction of iridoids from the dried and powdered plant material. The choice of solvent and extraction method is critical for maximizing the yield. Polar solvents are generally recommended for extracting the typically polar iridoid glycosides.[1]

Protocol 2.1.1: Ultrasonic-Assisted Extraction (UAE) of Iridoids

This protocol is based on the optimized extraction of iridoids from Eucommia ulmoides seed meal.[2]

-

Preparation: Weigh 20 g of dried, powdered plant material.

-

Solvent Addition: Place the powder in a 500 mL flask and add 250 mL of 60% methanol-water solution (a solid-to-liquid ratio of 1:12.5).[2]

-

Ultrasonication: Place the flask in an ultrasonic bath at 40°C. Sonicate for 30 minutes.[2]

-

Filtration: After extraction, filter the mixture through filter paper. Collect the filtrate.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine all filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Table 1: Comparison of Extraction Methods and Parameters for Iridoids

| Plant Species | Extraction Method | Solvent | Key Parameters | Yield/Efficiency | Reference |

| Veronica longifolia | Pressurized Hot Water Extraction (PHWE) | Water | 100°C | 83% of catalpol, 92% of aucubin (B1666126) (relative to hot water extraction) | [3][4] |

| Veronica longifolia | Hot Water Extraction | Water | 100°C | High efficiency, good repeatability | [3][4] |

| Veronica longifolia | Maceration | Ethanol (B145695) | Room Temperature | 22% of catalpol, 25% of aucubin (relative to hot water extraction) | [3][4] |

| Eucommia ulmoides | Ultrasonic Extraction | 60% Methanol (B129727) | 40°C, 30 min, 1:125 solid-liquid ratio | Optimal for quantifying six iridoids | [2] |

| Patrinia scabra | Ultrasonic-Microwave Synergistic Extraction (UMSE) | 52% Ethanol | 610 W, 50 min, 1:18 g/mL ratio | 81.4 mg/g of total iridoid glycosides | [5][6] |

| Gardenia jasminoides | Reflux Extraction | 50% Ethanol | 3 hours, repeated 3 times | Higher crude extract yield compared to another method | [7] |

Fractionation and Preliminary Purification

The crude extract contains a complex mixture of compounds. The next step aims to remove non-target compounds like fats, chlorophylls (B1240455) (if starting from leaves), and highly nonpolar or polar compounds, thereby enriching the iridoid fraction.

Protocol 2.2.1: Liquid-Liquid Partitioning

This protocol describes a general approach to fractionate the crude extract based on polarity.[5][8]

-

Resuspend: Dissolve the dried crude extract in water.

-

Hexane Partition: Transfer the aqueous solution to a separatory funnel and partition it three times with an equal volume of n-hexane. This step removes highly nonpolar compounds like lipids and chlorophyll. Collect the aqueous layer.

-

Ethyl Acetate Partition: Partition the remaining aqueous layer three times with an equal volume of ethyl acetate. This fraction will contain iridoids of intermediate polarity.

-

n-Butanol Partition: Finally, partition the remaining aqueous layer three times with an equal volume of n-butanol. Iridoid glycosides, being polar, will predominantly partition into the n-butanol layer.[8]

-

Concentration: Concentrate the n-butanol fraction to dryness. This is the enriched iridoid fraction for further purification.

Protocol 2.2.2: Macroporous Resin Column Chromatography

This technique is effective for decolorizing and enriching iridoids from the crude extract.[9][10][11]

-

Column Packing: Swell macroporous resin (e.g., D101 or HPD-100) in ethanol overnight, then wash thoroughly with water and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in water and load it onto the equilibrated column.

-

Washing: Elute the column with several column volumes of deionized water to remove highly polar compounds like sugars and salts.[9]

-

Elution: Elute the iridoids with a stepwise gradient of ethanol in water (e.g., 30% ethanol, 50% ethanol, 70% ethanol).[9][10][11] Collect fractions at each step.

-

Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target iridoids.

-

Pooling and Concentration: Pool the iridoid-rich fractions and concentrate them to dryness.

High-Resolution Chromatographic Purification

The final stage involves high-resolution techniques to isolate individual iridoids to a high degree of purity. Often, a combination of methods is required.

Caption: Decision tree for selecting a high-resolution purification strategy.

Protocol 2.3.1: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a highly efficient liquid-liquid partition chromatography method for separating natural products without a solid support matrix, thus avoiding irreversible sample adsorption and improving recovery.[12]

-

Solvent System Selection: Select a suitable two-phase solvent system. The ideal system provides a partition coefficient (K) close to 1 for the target compounds. A common system for iridoids is dichloromethane-methanol-n-butanol-water-acetic acid (e.g., 5:5:3:4:0.1, v/v).[12][13]

-

Equilibration: Prepare the solvent system in a separatory funnel, shake vigorously, and allow the phases to separate completely overnight.[12][13]

-

HSCCC Setup: Fill the HSCCC column entirely with the stationary phase (typically the upper phase).

-

Rotation and Pumping: Rotate the apparatus at a set speed (e.g., 850 rpm) and pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 1.5 mL/min).[12]

-

Sample Injection: Once hydrodynamic equilibrium is reached, dissolve the enriched iridoid fraction in a mixture of the upper and lower phases and inject it into the system.

-

Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions.

-

Analysis and Pooling: Analyze the fractions by HPLC to determine the purity of the target compounds and pool the pure fractions.

Protocol 2.3.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is the final step to achieve high-purity compounds, often used to polish fractions obtained from previous chromatographic steps.[14][15]

-

Column and Mobile Phase Selection: Choose an appropriate column (e.g., C18, Phenyl) and develop a mobile phase system based on analytical HPLC runs. A typical mobile phase for iridoids is a gradient of methanol or acetonitrile (B52724) in water, sometimes with an acid modifier like phosphoric acid or formic acid.[12][16]

-

Sample Preparation: Dissolve the partially purified iridoid fraction in the initial mobile phase solvent and filter through a 0.45 µm syringe filter.

-

Injection and Fractionation: Inject the sample onto the preparative HPLC system. Collect fractions based on the retention time of the target peaks detected by the UV detector.

-

Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC. A purity of >95% is typically desired.[10][14]

-

Solvent Removal: Remove the organic solvent from the pure fractions using a rotary evaporator and then lyophilize to obtain the pure iridoid powder.

Table 2: Quantitative Data on Iridoid Purification

| Plant Species | Method | Target Compounds | Starting Material | Yield & Purity | Reference |

| Fructus Corni | HSCCC | Sweroside, Morroniside, Loganin | 100 mg crude extract | 7.9 mg (92.3%), 13.1 mg (96.3%), 10.2 mg (94.2%) | [12][13] |

| Lamiophlomis rotata | HSCCC | Shanzhiside methyl ester, Phloyoside II, Chlorotuberside, Penstemonoside | 150 mg crude extract | 37 mg (99.2%), 29 mg (98.5%), 27 mg (97.3%), 21 mg (99.3%) | [17] |

| Gardenia jasminoides | MPLC + Reversed-Phase Chromatography | Geniposide, Gardenoside, etc. (6 iridoids) | Crude Extract | Purity of all six compounds ranged from 95.5% to 98.7% | [10][11] |

| Hedyotis diffusa | Prep-HPLC + SPE | 6 Iridoid Glycosides | Crude Extract | Purity of all compounds >91% | [15] |

| Hedyotis diffusa | Tandem SPE (OEG-ODS) | 14 Iridoid Glycosides | Water Extract | Content increased 6.1 times; average recovery of 50.1% | [18] |

Structure Identification

Once isolated, the chemical structures of the purified iridoids are typically identified using a combination of spectroscopic techniques, including:

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[19]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and elemental composition.[10][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR): For complete structural elucidation.[10][12][13]

Conclusion

The successful isolation of iridoids from medicinal plants requires a systematic and multi-step approach. The protocols and data presented here provide a robust framework for researchers. The selection of the most appropriate combination of extraction and chromatographic techniques will depend on the specific iridoids of interest, the complexity of the plant matrix, and the desired scale of purification. Proper optimization at each step is key to achieving high yield and purity, enabling further pharmacological and clinical investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]